3-[(4-Phenylphenyl)methyl]azetidine
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Overview
Description
3-[(4-Phenylphenyl)methyl]azetidine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles . The compound’s structure features a phenyl-substituted azetidine ring, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-[(4-Phenylphenyl)methyl]azetidine, can be achieved through several methods. . This method efficiently produces functionalized azetidines under appropriate reaction conditions.
Industrial Production Methods: Industrial production of azetidines often employs microwave irradiation techniques to enhance reaction rates and yields. For instance, the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation has been shown to produce azetidines efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-[(4-Phenylphenyl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of azetidine N-oxides.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of N-alkylated azetidines.
Scientific Research Applications
3-[(4-Phenylphenyl)methyl]azetidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a scaffold for drug development, particularly in designing inhibitors for various enzymes and receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(4-Phenylphenyl)methyl]azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain and nitrogen atom facilitate binding to specific enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen heterocycles with lower ring strain and stability.
β-Lactams: Four-membered nitrogen heterocycles with significant biological importance, particularly in antibiotics.
Uniqueness: 3-[(4-Phenylphenyl)methyl]azetidine stands out due to its balanced ring strain, which provides both stability and reactivity. This balance makes it a versatile compound for various applications, from organic synthesis to drug development .
Properties
CAS No. |
937619-53-9 |
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Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
3-[(4-phenylphenyl)methyl]azetidine |
InChI |
InChI=1S/C16H17N/c1-2-4-15(5-3-1)16-8-6-13(7-9-16)10-14-11-17-12-14/h1-9,14,17H,10-12H2 |
InChI Key |
XXUJDKKGUYUONW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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